molecular formula C22H22N4O3 B11288163 N-[2-(4-methoxyphenyl)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11288163
M. Wt: 390.4 g/mol
InChI Key: SGVMFCPZYSIKTD-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological properties, including anti-inflammatory, antibacterial, and antiviral activities .

Preparation Methods

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves multiple steps. One common method includes the cascade reaction of oxidative dehydrogenation, annulation, and oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines . Industrial production methods often involve the use of catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring. Common reagents used in these reactions include acids, bases, and organic solvents.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential as an anti-inflammatory and antibacterial agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves the inhibition of specific enzymes and pathways. For instance, it may inhibit the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. By suppressing these enzymes, the compound can reduce the production of inflammatory mediators such as prostaglandins . Additionally, it may interact with DNA and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C22H22N4O3/c1-14-5-4-12-26-19(14)24-20-17(22(26)28)13-18(25(20)2)21(27)23-11-10-15-6-8-16(29-3)9-7-15/h4-9,12-13H,10-11H2,1-3H3,(H,23,27)

InChI Key

SGVMFCPZYSIKTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NCCC4=CC=C(C=C4)OC

Origin of Product

United States

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